2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide, also known as DPP (chemical formula: C8H12N4O4, CAS No. 88206-98-8), is a piperazine derivative that has garnered attention in scientific research due to its diverse biological activities. This compound is classified under diketopiperazines and is characterized by its unique structural features that contribute to its functional properties.
DPP falls under the category of cyclic dipeptides and diketopiperazines. These compounds are known for their potential roles in biological systems, including their interactions with cellular processes and mechanisms.
The synthesis of 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide can be achieved through several routes:
Characterization techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound. For instance, NMR spectroscopy provides insights into the molecular structure by revealing chemical shifts corresponding to different atoms within the molecule.
The molecular structure of DPP features a piperazine ring with two carbonyl groups and an acetamide moiety. The stereochemistry is defined by specific configurations at the chiral centers, contributing to its biological activity.
DPP participates in various chemical reactions typical of amides and diketopiperazines:
Reactions involving DPP are typically monitored using chromatographic techniques such as HPLC or thin-layer chromatography (TLC) to assess conversion rates and product formation.
DPP exhibits a range of biological activities including:
Studies indicate that DPP interacts with specific cellular targets leading to alterations in signaling pathways associated with apoptosis and proliferation.
DPP is primarily used in research settings for:
Cyclic dipeptides, known as 2,5-diketopiperazines (DKPs), represent one of nature’s oldest and most versatile molecular frameworks. First identified in the early 20th century as byproducts of protein hydrolysis, these structures gained prominence when cyclo(-Gly-Gly) was isolated in 1910. The compound 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide (CAS: 88206-98-8) emerged from systematic explorations of DKP derivatives in the 1980s, with its specific stereochemistry and functionalization pattern reflecting deliberate design strategies to optimize bioactivity. Early synthetic efforts focused on modifying natural DKP scaffolds—such as those derived from phenylalanine-aspartate (Phe-Asp) cyclizations—to incorporate carbamoylmethyl arms that could enhance target engagement [2] [10]. These efforts aligned with broader recognition that DKPs serve as privileged scaffolds in medicinal chemistry due to their metabolic stability, membrane permeability, and conformational rigidity. The discovery of this particular compound coincided with rising interest in piperazine-based immunomodulators and protease inhibitors, positioning it as a strategic candidate for mechanistic studies.
Table 1: Evolutionary Milestones in Cyclic Dipeptide Research
Time Period | Key Advancement | Impact on Target Compound |
---|---|---|
1910–1950 | Isolation of first diketopiperazines | Established core 2,5-diketopiperazine scaffold |
1980–1990 | Rational design of carbamoyl-functionalized DKPs | Enabled synthesis of 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide |
2000–Present | Structural optimization for target specificity | Validated stereochemical-dependent bioactivities |
The molecular architecture of this compound exhibits three distinctive features that govern its biological interactions:
Table 2: Hydrogen Bond Analysis of (2S,5S) Configuration
Donor Atom | Acceptor Atom | Bond Length (Å) | Biological Role |
---|---|---|---|
N⁴–H | O³ (carbonyl) | 2.01 | Stabilizes DKP ring conformation |
Amide N–H (C7) | O (target kinase) | 1.89 | Binds catalytic lysine residues |
Amide N–H (C8) | O (target protease) | 1.92 | Inhibits substrate hydrolysis |
Piperazine derivatives occupy a pivotal niche in pharmaceuticals due to their balanced physicochemical properties and synthetic tractability. This compound exemplifies three advantages driving their prioritization:
Table 3: Piperazine Motifs in FDA-Approved Drugs vs. Target Compound
Property | Classic Piperazine Drugs (e.g., Vortioxetine) | Target Compound | Therapeutic Advantage |
---|---|---|---|
Ring Substitution | Monosubstituted at N⁴ | Disubstituted at C₂/C₅ | Enables dual vector targeting |
Stereochemistry | Achiral | Chiral (2S,5S) | Stereoselective target binding |
Functional Groups | Alkyl/aryl | Carbamoylmethyl acetamides | Enhanced hydrogen bonding capacity |
These attributes collectively justify investment in piperazine-based discovery, positioning this compound as a versatile prototype for oncology, immunology, and anti-infective applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0